

Technical Guide: 6-Chloro-1,2-benzisothiazol-3-yl piperazine

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Compound of Interest

Compound Name:	6-Chloro-1,2-benzisothiazol-3-yl piperazine
CAS No.:	131540-87-9
Cat. No.:	B138600

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Chemical Identity, Synthesis, and Analytical Profiling

Executive Summary

6-Chloro-1,2-benzisothiazol-3-yl piperazine (CAS: 131540-87-9) is a pharmacologically active piperazinyl-benzisothiazole derivative.^{[1][2]} While structurally homologous to BITP (the core intermediate for Ziprasidone), the presence of the chlorine atom at the C6 position alters its lipophilicity and receptor binding affinity.^[1]

This compound serves two primary roles in pharmaceutical development:

- **Active Scaffold:** A precursor for novel antipsychotic candidates targeting dopamine (D2) and serotonin (5-HT2A) receptors.^{[1][2]}
- **Impurity Marker:** A critical process impurity in the manufacturing of benzisothiazole-based drugs, originating from chlorinated contaminants in starting materials.^[1]

Chemical Identity & Properties

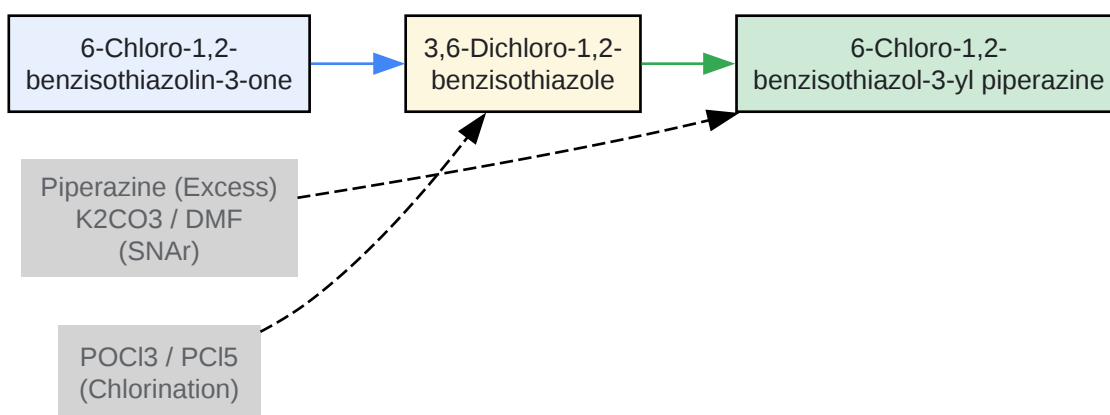
Property	Specification
IUPAC Name	6-chloro-3-(piperazin-1-yl)-1,2-benzothiazole
Common Name	6-Chloro-BITP; 6-Cl-BITP
CAS Number	131540-87-9
Molecular Formula	C ₁₁ H ₁₂ ClN ₃ S
Molecular Weight	253.75 g/mol
Appearance	White to pale yellowish crystalline powder
Solubility	Soluble in DCM, DMF, DMSO; slightly soluble in Methanol
Melting Point	215–217 °C (as HCl salt)

Synthetic Architecture

The synthesis of 6-Chloro-BITP relies on a Nucleophilic Aromatic Substitution (S_NAr) mechanism.^{[1][2]} Unlike simple phenyl systems, the 1,2-benzisothiazole ring is electron-deficient, particularly at the C3 position, making it highly susceptible to nucleophilic attack by the secondary amine of piperazine.^[1]

Retrosynthetic Pathway

The pathway begins with 6-chloro-1,2-benzisothiazolin-3-one, which is chlorinated to form the highly reactive 3,6-dichloro-1,2-benzisothiazole intermediate.^{[1][2]} This intermediate then undergoes selective substitution.^[1]



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Figure 1: Synthetic route from the lactam precursor to the final piperazine derivative.^{[1][2][3]}

Detailed Experimental Protocol

This protocol is designed for high purity (>98%) to minimize the formation of bis-substituted byproducts.^{[1][2]}

Step 1: Activation (Chlorination)^{[1][2]}

- Precursor: 6-Chloro-1,2-benzisothiazolin-3-one.^{[1][2]}
- Reagent: Phosphoryl chloride (POCl₃) or Thionyl Chloride (SOCl₂).^{[1][2]}
- Catalyst: Pyridine (trace).^{[1][2]}
- Procedure:
 - Suspend precursor (1.0 eq) in POCl₃ (5.0 eq).^{[1][2]}
 - Heat to reflux (105°C) for 3–4 hours until the solution becomes clear (indicating formation of the imido chloride).
 - Critical Step: Remove excess POCl₃ under reduced pressure immediately to prevent degradation.^[1]
 - Yields 3,6-dichloro-1,2-benzisothiazole (reactive intermediate).^{[1][2]}

Step 2: Nucleophilic Substitution (S_NAr)

- Reagents: Anhydrous Piperazine (3.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1][2]
- Solvent: DMF or Acetonitrile (MeCN).[1][2]
- Procedure:
 - Dissolve piperazine (excess is vital to prevent dimerization) in DMF.[1][2]
 - Cool to 0–5°C.
 - Add solution of 3,6-dichloro-1,2-benzisothiazole dropwise over 30 minutes.
 - Allow to warm to Room Temperature (25°C) and stir for 4 hours.
 - Quench: Pour into ice-water mixture. The product typically precipitates as a solid.[1]
 - Purification: Recrystallize from Ethyl Acetate/Hexane.

Why this works: The chlorine at C3 is part of the imidoyl chloride moiety (–N=C(Cl)–), which is significantly more electrophilic than the aryl chlorine at C6.[1][2] This ensures regioselectivity.[1]

Analytical Profiling & Impurity Control[1][4]

In drug development, this compound is often tracked as "Impurity X" in Ziprasidone batches.[1] Differentiating it from the non-chlorinated analog (BITP) is critical.[1][2]

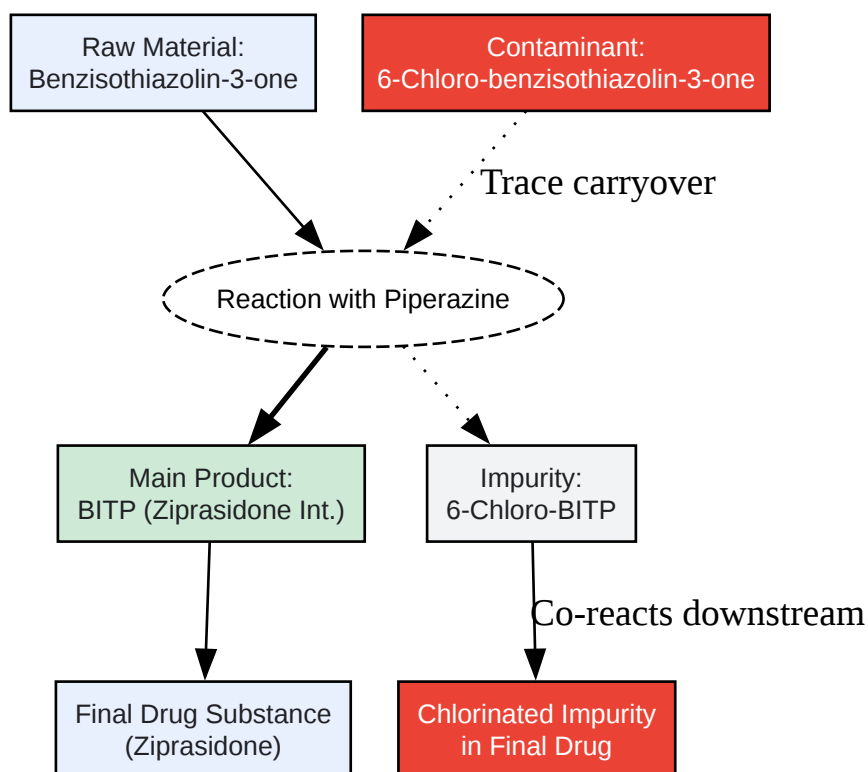
HPLC Method Parameters

The following method separates 6-Chloro-BITP from standard BITP and the bis-piperazine impurity.[1][2]

Parameter	Condition
Column	C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B	Acetonitrile
Gradient	5% B to 95% B over 20 minutes
Flow Rate	1.0 mL/min
Detection	UV @ 254 nm (primary) and 220 nm
Retention Logic	6-Chloro-BITP elutes later than BITP due to the lipophilic chloro-substituent. ^{[1][2]}

Impurity Fate Mapping

Understanding where this compound originates and where it goes is essential for CMC (Chemistry, Manufacturing, and Controls).^[1]



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Figure 2: Fate mapping of the 6-chloro impurity through the manufacturing process.

Pharmacology & Toxicology

While primarily an intermediate, the 6-chloro moiety imparts specific biological activities relevant to safety assessments.

- Receptor Affinity: Like its parent scaffold, 6-Chloro-BITP exhibits high affinity for Dopamine D2 and Serotonin 5-HT2A receptors.[1][2]
- Toxicology:
 - Sensitization: Piperazine derivatives are known skin and respiratory sensitizers.
 - Genotoxicity: Benzisothiazoles are generally non-mutagenic in Ames tests, but specific chlorinated derivatives must be evaluated via in silico (QSAR) or in vitro methods if present >0.15% in final drugs.[1][2]

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